molecular formula Pb(OH)2<br>H2O2P B072479 Lead(II) hydroxide CAS No. 1311-11-1

Lead(II) hydroxide

Cat. No.: B072479
CAS No.: 1311-11-1
M. Wt: 241 g/mol
InChI Key: VNZYIVBHUDKWEO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lead(II) hydroxide, chemically represented as Pb(OH)₂, is an inorganic compound consisting of a lead(II) ion (Pb²⁺) and two hydroxide ions (OH⁻). It typically appears as a white amorphous powder and is known for its limited solubility in water. This compound has significant historical, scientific, and industrial relevance, despite its potential toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lead(II) hydroxide is generally produced through the reaction of lead(II) salts with an alkali. The most common method involves reacting lead(II) nitrate with sodium hydroxide, resulting in the formation of this compound and sodium nitrate: [ \text{Pb(NO}_3\text{)}_2 + 2\text{NaOH} \rightarrow \text{Pb(OH)}_2 + 2\text{NaNO}_3 ]

Industrial Production Methods: In industrial settings, this compound can be synthesized by adding a hydroxide to a solution of a lead(II) salt, such as lead(II) acetate. Careful hydrolysis of lead(II) acetate solution yields a crystalline product with the formula Pb₆O₄(OH)₄ .

Chemical Reactions Analysis

Types of Reactions: Lead(II) hydroxide undergoes various chemical reactions, including:

    Oxidation: Upon heating, this compound decomposes to form lead(II) oxide (PbO).

    Reduction: this compound can be reduced to metallic lead under specific conditions.

    Substitution: It reacts with acids to form lead(II) salts and water.

Common Reagents and Conditions:

    Oxidation: Heating this compound results in the formation of lead(II) oxide. [ \text{Pb(OH)}_2 \rightarrow \text{PbO} + \text{H}_2\text{O} ]

    Reduction: Reducing agents like hydrogen gas can convert this compound to metallic lead.

    Substitution: Reacting with hydrochloric acid forms lead(II) chloride and water. [ \text{Pb(OH)}_2 + 2\text{HCl} \rightarrow \text{PbCl}_2 + 2\text{H}_2\text{O} ]

Major Products:

  • Lead(II) oxide (PbO)
  • Lead(II) chloride (PbCl₂)
  • Water (H₂O)

Scientific Research Applications

Lead(II) hydroxide has diverse applications in scientific research and industry:

    Chemistry: It is used in the synthesis of other lead compounds and as a reagent in various chemical reactions.

    Biology and Medicine: Historically, it was used in cosmetics and paints, although its use has declined due to toxicity concerns.

    Industry: this compound is employed in the production of lead-acid batteries, where it plays a crucial role in the reversible reactions that power these batteries. .

Mechanism of Action

In aqueous solutions, lead(II) hydroxide acts as a weak base, forming lead(II) ions (Pb²⁺) under weakly acidic conditions. This cation hydrolyzes and, under progressively increasing alkaline conditions, forms various species, including Pb(OH)⁺, Pb(OH)₂ (aqueous), and Pb(OH)₃⁻. The compound’s ability to form these species under different pH conditions is key to its functionality in various applications .

Comparison with Similar Compounds

  • Germanium(II) hydroxide (Ge(OH)₂)
  • Tin(II) hydroxide (Sn(OH)₂)
  • Mercury(II) hydroxide (Hg(OH)₂)

Comparison: Lead(II) hydroxide is unique due to its specific applications in lead-acid batteries and wastewater treatment. While other similar compounds like germanium(II) hydroxide, tin(II) hydroxide, and mercury(II) hydroxide share some chemical properties, they do not exhibit the same range of industrial applications. For instance, germanium(II) hydroxide and tin(II) hydroxide are more commonly used in semiconductor and electronic industries .

Properties

IUPAC Name

lead(2+);dihydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2H2O.Pb/h2*1H2;/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZYIVBHUDKWEO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH-].[OH-].[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O2Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601015737
Record name Lead(2+) hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601015737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19783-14-3
Record name Lead hydroxide (Pb(OH)2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19783-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lead(2+) hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601015737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lead(II) hydroxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.